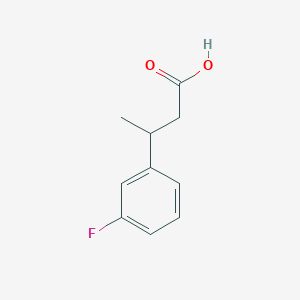

3-(3-Fluorophenyl)butanoic acid

Description

Contextualization within Advanced Organic Synthesis

The synthesis of 3-(3-fluorophenyl)butanoic acid, especially in its enantiomerically pure forms, is a key focus of contemporary organic synthesis. Researchers have developed various sophisticated methods to achieve high yields and enantioselectivity.

One notable method is the highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. This process has been shown to produce (-)-3-(3-fluorophenyl)butanoic acid with a high yield (98%) and excellent enantiomeric excess (98% ee). rsc.org The general procedure for creating the precursor, (E)- or (Z)-3-(3-fluorophenyl)but-2-enoic acid, involves a Horner-Wadsworth-Emmons reaction between a ketone and triethyl phosphonoacetate, followed by hydrolysis. rsc.org

Another significant advancement is the palladium-catalyzed enantioselective C(sp³)–H arylation . This methodology allows for the synthesis of chiral γ-aminobutyric acid (GABA) analogues from readily available GABA. A chiral ligand, such as acetyl-protected amino quinoline (B57606) (APAQ), mediates the reaction, leading to moderate to good yields and enantiomeric excesses of up to 74%. researchgate.netresearchgate.netnih.gov This approach has been successfully used to synthesize R-tolibut and has shown promise for creating a variety of chiral GABA aryl analogues. researchgate.netresearchgate.netnih.gov

The synthesis of a related ligand, 3-(3-fluorophenyl)-2-methylacrylic acid, has also been reported through the refluxing of 3-fluorobenzaldehyde (B1666160) and methylmalonic acid in the presence of piperidine (B6355638) and pyridine. ajol.info

Significance as a Chiral Building Block

The chirality of this compound is a critical feature that underpins its importance as a building block in asymmetric synthesis. The stereochemistry at the C3 position is often crucial for the biological activity of the final molecule, as different enantiomers can exhibit varied binding affinities to biological targets.

A prime example of its utility is in the synthesis of chiral γ-aminobutyric acid (GABA) analogues . GABA analogues are a class of compounds with significant pharmacological importance, known for their activity as GABAB1 inhibitors. researchgate.netresearchgate.netnih.gov Specifically, the (3R)-enantiomer of 4-amino-3-(3-fluorophenyl)butanoic acid has been identified as a potential lead compound. researchgate.netresearchgate.netnih.gov Its synthesis highlights the role of this compound as a precursor to more complex and biologically active molecules.

The fluorophenyl group of the molecule can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization and the creation of a diverse library of compounds.

Overview of Current Research Trajectories

Current research on this compound and its derivatives is heavily focused on their potential applications in medicinal chemistry, particularly in the development of new drugs targeting the central nervous system.

Computational studies , such as Rosetta-based molecular docking, GROMACS MD simulations, and MMPB(GB)SA calculations, have been employed to investigate the binding of R-GABA analogues to the extracellular domain of the human GABAB1 receptor. researchgate.netresearchgate.netnih.gov These studies have suggested that (3R)-4-amino-3-(3-fluorophenyl)butanoic acid, among other analogues, exhibits promising binding characteristics, potentially superior to existing drugs like R-baclofen and R-phenibut. researchgate.netresearchgate.netnih.gov This computational validation provides a strong rationale for the continued synthesis and experimental evaluation of these compounds as potential therapeutic leads.

The broader interest in fluorinated organic compounds in drug discovery also fuels research into molecules like this compound. cymitquimica.com The introduction of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to improved metabolic stability and binding affinity.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFYWUHOFYTCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Fluorophenyl Butanoic Acid

Strategies for Racemic Synthesis

Conventional Reaction Pathways

Conventional routes to racemic 3-(3-Fluorophenyl)butanoic acid typically involve the construction of the carbon skeleton through established organic reactions. One common strategy begins with the Horner-Wadsworth-Emmons reaction between 3-fluorobenzaldehyde (B1666160) and a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, to form an α,β-unsaturated ester. This intermediate, ethyl (E)-3-(3-fluorophenyl)but-2-enoate, is then subjected to hydrogenation. The reduction of the carbon-carbon double bond, often achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yields the racemic ester, ethyl 3-(3-fluorophenyl)butanoate. Subsequent hydrolysis of the ester group under acidic or basic conditions liberates the desired racemic this compound.

Another well-established method is the conjugate addition of an organometallic reagent to an unsaturated carbonyl compound. For instance, the reaction of an appropriate aryl Grignard reagent with crotonic acid or its esters can form the desired carbon framework. researchgate.net Similarly, multicomponent reactions offer a convergent approach. A reaction involving Meldrum's acid, an aromatic aldehyde (3-fluorobenzaldehyde), and a nitroalkane can produce γ-nitroesters, which can be subsequently transformed into the target butanoic acid structure. scielo.br

Process Optimization for Enhanced Yield and Purity

Optimizing the synthesis of racemic this compound is crucial for industrial-scale production, focusing on maximizing product output while minimizing impurities. Key optimization parameters include reaction conditions, catalyst selection, and purification methods. For instance, in multi-step syntheses, modifying reaction conditions, such as employing Schotten-Baumann conditions (using aqueous sodium hydroxide) for acylation steps, can lead to improved quality of intermediates. researchgate.net

Furthermore, chemoenzymatic strategies are often applied to racemic mixtures to isolate a single enantiomer, a process known as kinetic resolution. While the goal is an enantiopure product, the optimization of this process is vital. Lipases are commonly used enzymes that selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other unreacted. researchgate.net The efficiency of this resolution depends on factors such as the choice of lipase (B570770), solvent system, temperature, and pH. For example, lipases from Pseudomonas cepacia and Candida rugosa have shown excellent enantioselection in the hydrolysis of related 3-arylbutanoates. researchgate.netresearchgate.net Optimizing these parameters is essential to achieve high enantiomeric excess (ee) and good yields of the desired stereoisomer.

Enantioselective Synthesis Approaches

The demand for enantiomerically pure compounds in pharmaceuticals and other specialized fields has driven the development of sophisticated asymmetric synthetic methods. These approaches aim to create a single enantiomer of this compound directly, bypassing the need for resolving a racemic mixture.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high fidelity. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product.

A state-of-the-art strategy for synthesizing chiral β-aryl carboxylic acids involves the palladium-catalyzed enantioselective activation of a C(sp³)-H bond. This method allows for the direct arylation of an aliphatic acid backbone. Research has demonstrated the synthesis of a related compound, (3R)-4-amino-3-(3-fluorophenyl)butanoic acid, via a Pd(II)-catalyzed C(sp³)-H activation. researchgate.netnih.gov This transformation is enabled by a chiral ligand, such as an acetyl-protected amino quinoline (B57606) (APAQ) or a BINOL-derived phosphoramidite, which coordinates to the palladium center and directs the arylation to a specific position while controlling the stereochemistry. researchgate.netsnnu.edu.cn The reaction typically involves an aliphatic acid derivative, an aryl halide (like 1-fluoro-3-iodobenzene), and the palladium catalyst system, yielding the desired arylated product with high enantioselectivity (up to 74% ee reported for an analogue). researchgate.netnih.gov This approach represents a highly efficient and atom-economical route to enantiopure this compound and its derivatives.

Table 1: Key Features of Pd-Catalyzed Enantioselective C(sp³)-H Arylation

| Feature | Description |

| Catalyst System | Pd(II) precursor with a chiral ligand (e.g., APAQ, BINOL-derivatives). researchgate.netsnnu.edu.cn |

| Key Transformation | Direct functionalization of a C(sp³)-H bond at the β-position of an aliphatic acid. |

| Reactants | Aliphatic acid derivative, aryl halide (e.g., 1-fluoro-3-iodobenzene). researchgate.net |

| Stereocontrol | The chiral ligand guides the enantioselective bond formation. |

| Reported Efficacy | Moderate to good yields and high enantioselectivities (up to 96% ee for some aliphatic amides). researchgate.net |

Asymmetric hydrogenation of a prochiral olefin is one of the most reliable and widely used methods for creating chiral centers. In this context, the precursor (E)-3-(3-fluorophenyl)but-2-enoic acid or its ester can be hydrogenated using a chiral catalyst. While precious metals like rhodium and ruthenium have been traditionally used, earth-abundant and less expensive metals like nickel have emerged as powerful alternatives. researchgate.netacs.org

Nickel-catalyzed asymmetric hydrogenation has been shown to be highly effective for β,β-disubstituted acrylic acids. rsc.org A chiral nickel catalyst, typically formed in situ from a nickel salt (e.g., Ni(OAc)₂) and a chiral phosphine (B1218219) ligand, can reduce the double bond with high enantioselectivity. rsc.orgnih.gov For example, the hydrogenation of various β-aryl acrylic acids using a Ni-Binapine system has afforded chiral β-amino acid derivatives in excellent yields and enantioselectivities (97-99% ee). researchgate.net This methodology is directly applicable to the synthesis of enantiopure this compound, offering a sustainable and efficient pathway. The reaction conditions, including hydrogen pressure, temperature, and solvent, are critical parameters that must be optimized to achieve maximal stereocontrol.

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of an Unsaturated Precursor

| Parameter | Details |

| Substrate | (E)-3-(3-fluorophenyl)but-2-enoic acid or its corresponding ester. |

| Catalyst | Nickel precursor (e.g., Ni(OAc)₂) combined with a chiral phosphine ligand. nih.gov |

| Hydrogen Source | Molecular hydrogen (H₂). acs.org |

| Key Advantage | Utilizes an earth-abundant metal, offering a cost-effective and sustainable alternative to precious metals. researchgate.net |

| Achieved Selectivity | High enantioselectivities (up to 99% ee) have been reported for structurally similar substrates. researchgate.net |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry in the formation of acyclic molecules. numberanalytics.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. numberanalytics.com The auxiliary then directs the stereochemical course of a subsequent reaction before it is cleaved, yielding an enantiomerically enriched product. numberanalytics.com

In the context of synthesizing chiral butanoic acids, an auxiliary can be attached to a precursor molecule to create a defined chiral environment. For instance, cysteine-derived oxazolidinone auxiliaries have demonstrated high efficiency in various asymmetric transformations, including aldol (B89426) reactions and Michael additions. nih.gov A general approach could involve acylating a chiral auxiliary, such as an Evans oxazolidinone or a cysteine-derivative, with a suitable precursor. The resulting adduct then undergoes a diastereoselective reaction, for example, a conjugate addition or an alkylation, to introduce the desired stereocenter. The steric hindrance provided by the auxiliary guides the incoming reagent to one face of the molecule, leading to a high degree of diastereoselectivity. nih.gov

After the key stereocenter is set, the auxiliary is removed under mild conditions, such as hydrolysis or alcoholysis, to release the chiral this compound and regenerate the auxiliary, which can often be recycled. mdpi.com This methodology has been successfully applied to the synthesis of various complex chiral acids and amino acids, demonstrating its potential for producing (3R)‐4‐amino‐3‐(3‐fluorophenyl) butanoic acid and related structures. mdpi.comresearchgate.net

Biocatalytic Resolution Techniques

Biocatalysis has emerged as a key "green chemistry" approach, utilizing enzymes to perform highly selective chemical transformations under mild, environmentally friendly conditions. peers.international For the production of enantiopure this compound, biocatalytic resolution of a racemic mixture is a particularly effective strategy. This involves enzymes that selectively react with one enantiomer of the racemate, allowing for the separation of both enantiomers. mdpi.com

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are among the most widely used enzymes in biocatalysis due to their versatility and broad substrate specificity. mdpi.comalmacgroup.com The kinetic resolution of racemic esters of 3-aryl alkanoic acids via lipase-catalyzed hydrolysis is a well-established and efficient method for obtaining enantiomerically pure compounds. almacgroup.comucc.ie

The process typically involves the hydrolysis of a racemic ester, such as ethyl 3-(3-fluorophenyl)butanoate. The lipase selectively catalyzes the hydrolysis of one enantiomer (e.g., the (S)-enantiomer) into the corresponding carboxylic acid, while leaving the other enantiomer (the (R)-ester) unreacted. mdpi.comresearchgate.net This allows for the separation of the resulting (S)-acid from the unhydrolyzed (R)-ester, providing access to both enantiomers from a single resolution process. mdpi.com

Several lipases have proven effective for this transformation. Lipases from Pseudomonas cepacia (now reclassified as Burkholderia cepacia), Candida antarctica B, and other Pseudomonas species consistently yield highly enantioenriched (3S)-acids and (3R)-esters. peers.internationalmdpi.comalmacgroup.com Studies have shown that both steric and electronic properties of the aryl substituent influence the efficiency and enantioselectivity of the enzymatic transformation. almacgroup.comucc.ie For fluorinated 3-arylcarboxylic acids, hydrolase-catalyzed hydrolysis has resulted in high yields and excellent enantiomeric purity for both the hydrolyzed (S)-acid and the remaining (R)-ester. mdpi.com

The table below summarizes typical results from the screening of various hydrolases for the resolution of 3-aryl alkanoic acid esters, demonstrating the high enantioselectivity achievable with this method.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia | Racemic ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | 97% | mdpi.com |

| Burkholderia cepacia | Racemic ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | 97% | mdpi.com |

| Amano PS Lipase | Racemic ethyl 3-arylbutanoates | (R)- and (S)-3-arylbutanoic acids | 77-99% | peers.international |

| P. fluorescens Lipase | Racemic ethyl 2-fluoro-3-mercaptopropanoate derivative | (R)-acid | >99% | acs.org |

This table presents representative data for related compounds to illustrate the effectiveness of the methodology.

Enzymatic deracemization is an advanced technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. nasu-periodicals.org.ua This overcomes the 50% theoretical yield limitation of conventional kinetic resolution.

One common strategy involves coupling a highly enantioselective enzymatic reaction with an in-situ racemization of the undesired enantiomer. For 3-arylalkanoic acids, this can be achieved through a process of stereoinversion. Research has demonstrated the deracemization of fluorine-containing 3-arylalkanoic acids by optimizing the choice of biocatalysts, acylating agents, and reaction conditions like temperature. nasu-periodicals.org.ua

In some cases, where initial enzymatic resolution yields products of moderate optical purity, a "double" enzymatic deracemization can be employed. peers.international This involves a second resolution step to further enhance the enantiomeric purity of the target compound. peers.internationalmdpi.com This iterative approach has been successfully used to obtain arylcarboxylic acids with very high enantiomeric excess. mdpi.com

Design of Precursors and Starting Materials for Targeted Synthesis

For biocatalytic resolution, the immediate precursors are typically the racemic esters of the target acid, such as ethyl 3-(3-fluorophenyl)butanoate. peers.international The synthesis of these racemic esters is a key preliminary step. A common and effective route starts from the corresponding substituted acetophenone, in this case, 3'-fluoroacetophenone (B146931). peers.international The synthesis can proceed via several pathways:

Horner-Wadsworth-Emmons Reaction: Reaction of 3'-fluoroacetophenone with a phosphonate ylide like ethyl 2-(diethoxyphosphoryl)acetate yields the α,β-unsaturated ester. Subsequent hydrogenation of the double bond, often using a catalyst like palladium on carbon (Pd/C), produces the desired racemic ethyl 3-(3-fluorophenyl)butanoate. peers.international

Conjugate Addition: Another established method involves the conjugate addition of an appropriate aryl Grignard reagent (e.g., 3-fluorophenylmagnesium bromide) to an α,β-unsaturated carbonyl compound like crotonic acid or its esters. almacgroup.com

For chemical syntheses involving chiral auxiliaries, precursors must contain appropriate functional groups for attachment to the auxiliary. This might involve preparing the acid chloride of a suitable precursor which can then acylate the chiral auxiliary. Precursors for these routes, such as γ-nitro butyric acid derivatives, can be synthesized via methods like the asymmetric Michael addition of 2-acetyl azaarenes to nitroalkenes. researchgate.net The selection of the starting material, such as 3-fluorobenzaldehyde or 3-fluorocinnamic acid, provides the foundational aromatic ring and side-chain structure that will be elaborated in subsequent stereoselective steps. almacgroup.comsmolecule.com

Chemical Reactivity and Derivatization Studies of 3 3 Fluorophenyl Butanoic Acid

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical reactions, allowing for the synthesis of various derivatives.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3-(3-fluorophenyl)butanoic acid can be readily converted into esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, reaction with methanol (B129727) and sulfuric acid yields the corresponding methyl ester. epo.org Similarly, amidation can be carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. tubitak.gov.tr For example, treatment with thionyl chloride followed by an appropriate amine can produce a range of amide derivatives. tubitak.gov.tr These reactions are fundamental in modifying the compound's physical and chemical properties.

A patented method describes the synthesis of various esters of 4-cyano-4-(fluorophenyl)-3-(substituted-phenyl)butyric acids, including those derived from 3-(m-fluorophenyl)butanoic acid analogues. epo.org The process involves heating a suspension of the acid in an alcohol like methanol with concentrated sulfuric acid. epo.org Another approach to amidation involves the use of coupling agents. For example, 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanoic acid can be converted to its acid chloride and then reacted with various amines to form amides. tubitak.gov.tr

| Reactant | Reagents | Product Type |

|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 3-(3-fluorophenyl)butanoate |

| This compound | 1. SOCl₂ 2. Amine (e.g., R-NH₂) | N-substituted 3-(3-fluorophenyl)butanamide |

Reduction Reactions to Carbinol Derivatives

The carboxylic acid group of this compound and its derivatives can be reduced to a primary alcohol, also known as a carbinol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. libretexts.org This reduction converts the carboxyl group into a hydroxymethyl group (-CH₂OH), yielding 3-(3-fluorophenyl)butan-1-ol.

A general method for the reduction of carboxylic acids to alcohols involves catalysis by manganese(I) complexes with a hydrosilane as the reducing agent. nih.govacs.org This method has been successfully applied to a variety of carboxylic acids, including those with aromatic rings, suggesting its potential applicability to this compound. nih.govacs.org

Stereospecific and Stereoselective Functionalization of the Butanoic Acid Backbone

The butanoic acid backbone of this compound contains a chiral center at the third carbon. This allows for stereospecific and stereoselective reactions to introduce new functional groups with defined stereochemistry. For example, palladium-catalyzed C(sp³)–H activation has been used for the enantioselective synthesis of β-aryl-γ-amino butyric acid (GABA) analogues, demonstrating a method to functionalize the backbone stereoselectively. nih.gov Another approach involves the diastereoselective three-component reaction of chiral nickel(II) glycinate (B8599266) complexes to synthesize α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. mdpi.com These methods are crucial for preparing enantiomerically pure compounds, which is often a requirement for biologically active molecules. chem960.comsigmaaldrich.com

Recent research has focused on the enantioselective synthesis of GABA analogues through methods like asymmetric Michael additions. researchgate.net Furthermore, Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds provides a route to chiral β-fluoro α-amino acids, highlighting advances in stereoselective C-H functionalization. nih.gov

Synthesis of Amino-Substituted Butanoic Acid Derivatives

The introduction of an amino group to the butanoic acid backbone is a significant transformation, leading to the synthesis of various amino acid derivatives. nih.gov One common strategy is the reductive amination of a corresponding keto acid. vulcanchem.com Another method involves the Hofmann rearrangement of an amide, which converts the amide into a primary amine with one fewer carbon atom.

A notable example is the synthesis of (3R)-4-amino-3-(3-fluorophenyl)butanoic acid, a chiral GABA analogue. nih.gov The synthesis of such compounds often involves multi-step sequences. For instance, a three-component tandem reaction using a chiral nickel(II) glycinate complex allows for the diastereoselective synthesis of α-amino-β-substituted butyric acid derivatives. mdpi.com This method enables the construction of multiple chiral centers in a single step. mdpi.com Other synthetic strategies for amino-substituted butanoic acids include the alkylation of amines with bromo-substituted butanoic acid derivatives. nih.gov

| Synthetic Strategy | Key Reagents/Intermediates | Product Type |

|---|---|---|

| Reductive Amination | Keto-acid precursor, Ammonia/Amine, Reducing agent | Amino-substituted butanoic acid |

| Hofmann Rearrangement | Amide derivative, Bromine, Base | Amine with one less carbon |

| Asymmetric Michael Addition | α,β-Unsaturated ester, Chiral amine | Chiral β-amino acid derivative |

| Three-component Tandem Reaction | Chiral Ni(II) glycinate, Aromatic aldehyde, Malononitrile | α-Amino-β-substituted butyric acid derivative mdpi.com |

Applications As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Gamma-Aminobutyric Acid (GABA) Analogues

3-(3-Fluorophenyl)butanoic acid is a direct precursor to a class of neurologically active compounds known as β-substituted GABA analogues. These compounds are derivatives of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By introducing a β-aryl substituent, such as the 3-fluorophenyl group, medicinal chemists can modulate the pharmacological profile of the parent GABA molecule, leading to analogues with therapeutic potential as anticonvulsants, anxiolytics, and sedatives.

A notable example is the synthesis of fluorophenibut, a GABA analogue closely related to the clinically used drugs baclofen (B1667701) (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA). wikipedia.orgacs.org The synthesis of these compounds often proceeds through a key chiral intermediate, a γ-nitrobutyric acid derivative, which is subsequently reduced to form the target γ-amino acid structure. researchgate.net

Stereoselective Synthesis of Chiral GABA Aryl Analogues

The biological activity of β-substituted GABA derivatives is highly dependent on their absolute configuration. Therefore, stereoselective synthesis is critical. Research has demonstrated efficient methods for the asymmetric synthesis of chiral γ-nitrobutyric acids, the direct precursors to these GABA analogues. researchgate.net

One advanced approach involves a two-step continuous flow process. This method begins with an enantioselective Michael-type addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative, facilitated by a polystyrene-supported heterogeneous organocatalyst. This step establishes the crucial chiral center with high enantioselectivity. The resulting chiral nitro-aldehyde is then oxidized in a subsequent step using in situ-generated performic acid to yield the desired optically active γ-nitrobutyric acid. researchgate.net This intermediate, possessing the correct stereochemistry, can be converted to the final chiral GABA aryl analogue, such as the 3-fluorophenyl derivative, through reduction of the nitro group. This flow chemistry approach offers significant advantages in terms of productivity, safety, and sustainability compared to traditional batch methods. researchgate.net

Development of Analogues with Varied Aryl Substitutions

The synthetic strategies developed for fluorophenibut precursors are often adaptable for creating a range of GABA analogues with different substitutions on the aromatic ring. The enantioselective Michael addition and subsequent oxidation can be applied to various aryl aldehydes, demonstrating the versatility of the pathway. This allows for the systematic exploration of structure-activity relationships by modifying the electronic and steric properties of the phenyl group. For instance, the same core synthesis can be used to generate the key intermediates for phenibut (unsubstituted), baclofen (4-chloro-substituted), and fluorophenibut (fluoro-substituted), highlighting the robustness of the methodology. acs.orgresearchgate.net

| GABA Analogue | Aryl Substituent | Key Synthetic Precursor |

|---|---|---|

| Phenibut | Phenyl | γ-Nitro-3-phenylbutanoic acid |

| Baclofen | 4-Chlorophenyl | γ-Nitro-3-(4-chlorophenyl)butanoic acid |

| Fluorophenibut | 4-Fluorophenyl | γ-Nitro-3-(4-fluorophenyl)butanoic acid |

Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Precursors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. While this compound is a valuable building block, it is not the direct key intermediate for the synthesis of the blockbuster DPP-4 inhibitor, Sitagliptin.

Role in Sitagliptin Key Intermediate Synthesis

The synthesis of Sitagliptin relies on a specific, structurally related but distinct chiral β-amino acid: (R)-3-amino-4-(2,4,5-trifluorophenyl )butanoic acid. daneshyari.comnih.govnih.govgoogle.comgoogle.comdiva-portal.orgresearchgate.netfigshare.comoatext.com The presence of three fluorine atoms at the 2, 4, and 5 positions of the phenyl ring is a critical structural feature for the drug's potent and selective inhibition of the DPP-4 enzyme. oatext.com Numerous patented and researched synthetic routes focus on the efficient and stereoselective production of this specific trifluorinated intermediate. daneshyari.comgoogle.comgoogle.comresearchgate.net Consequently, this compound, with its single fluorine atom at the 3-position, is not utilized as a precursor for the industrial synthesis of Sitagliptin.

Contribution to Other Pharmaceutically Relevant Scaffolds

The primary contribution of this compound to pharmaceutically relevant scaffolds is as a precursor to the β-(3-fluorophenyl)-γ-aminobutyric acid framework. This scaffold is central to the design of GABAB receptor modulators. The GABAB receptor is a metabotropic transmembrane receptor for GABA, and its activation leads to prolonged inhibitory effects, which is therapeutically relevant for conditions such as muscle spasticity, anxiety, and certain types of pain. wikipedia.org

By providing access to this scaffold, this compound enables the development of compounds that can fine-tune the GABAergic system. The introduction of the 3-fluoro substituent, as opposed to the 4-chloro in baclofen or the unsubstituted phenyl in phenibut, allows for the exploration of new pharmacological profiles within this established class of central nervous system agents. wikipedia.org

Utility in Chiral Pool Strategies for Complex Molecule Construction

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds, typically from natural sources like amino acids or sugars, as starting materials to introduce chirality into a synthetic target. uvic.canih.gov While this compound is not a primary member of the natural chiral pool, its derivatives can be synthesized in an enantiopure form and subsequently used as chiral building blocks in a similar manner.

The asymmetric synthesis of γ-nitro-3-(aryl)butanoic acids is a prime example. researchgate.net In this process, an achiral aldehyde is converted into a chiral, enantiomerically enriched product through the use of a chiral catalyst. This newly formed chiral nitro-acid becomes, in effect, a synthetic addition to the "chiral pool." It can then be used as a defined stereochemical building block to construct the final, complex, and optically pure GABA analogue. This approach, where chirality is strategically introduced early in a synthesis and then carried through subsequent steps, is a powerful method for constructing complex, single-enantiomer pharmaceutical ingredients.

Stereochemical Characterization and Control in Research on 3 3 Fluorophenyl Butanoic Acid

Determination of Enantiomeric Excess and Absolute Configuration

The quantitative analysis of enantiomeric purity (enantiomeric excess, or ee) and the assignment of the absolute configuration (R or S) are essential steps in the study of 3-(3-Fluorophenyl)butanoic acid. Researchers employ a variety of analytical techniques to achieve this.

Detailed research findings show that chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of this compound and its derivatives. mdpi.comrsc.org For this analysis, the carboxylic acid is often converted to its methyl ester using a reagent like diazomethane (B1218177) to improve its chromatographic behavior on specific chiral columns. rsc.org Columns such as Chiralpak OD-H and Chiralcel OJ-H are effective for separating the enantiomers, allowing for their quantification. mdpi.comrsc.org

Another key method involves the use of polarimetry to measure the specific rotation [α]D of an enantiomerically enriched sample. For instance, (-)-3-(3-fluorophenyl)butanoic acid has been reported with a specific rotation of -27.0° (c = 1.1, CH2Cl2) and an enantiomeric excess of 98%. rsc.org The sign of the optical rotation helps in assigning the absolute configuration, especially when compared to literature values for analogous compounds. almacgroup.com

Furthermore, advanced NMR spectroscopy techniques can be utilized. For fluorine-containing compounds like this one, ¹⁹F NMR spectroscopy offers a powerful tool. nih.gov By converting the chiral analyte into a diastereomeric derivative using a chiral derivatizing agent or by using a chiral solvating agent, the fluorine signals of the two enantiomers can be resolved in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov The absolute configuration can also be correlated based on the observed chemical shift differences. nih.gov

| Method | Description | Key Findings |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase, often after esterification. | Effective separation achieved using Chiralpak and Chiralcel columns; allows for precise ee determination. mdpi.comrsc.org |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | (-)-Enantiomer reported with [α]D = -27.0° and 98% ee. rsc.org |

| ¹⁹F NMR Spectroscopy | Utilizes the fluorine atom as a probe, often with chiral auxiliaries, to distinguish between enantiomers. | Provides clean baseline peak separation for accurate ee and absolute configuration determination. nih.gov |

Influence of Stereochemistry on Reaction Pathways and Product Enantiopurity

The stereochemistry of reactants, catalysts, and reagents profoundly influences the course of chemical reactions, dictating the stereochemical outcome and the enantiopurity of the final product. This is particularly evident in the asymmetric synthesis of this compound.

In asymmetric hydrogenation, the choice of a chiral catalyst is crucial for controlling the stereoselectivity. For example, the highly enantioselective hydrogenation of the precursor (Z)-3-(3-fluorophenyl)but-2-enoic acid using a Nickel-based catalyst with a chiral ligand resulted in the formation of (-)-3-(3-fluorophenyl)butanoic acid with a high yield (98%) and excellent enantiopurity (98% ee). rsc.org This demonstrates that the chiral environment created by the catalyst directs the hydrogen addition to one face of the double bond preferentially.

Similarly, in asymmetric conjugate additions, the stereochemistry of the chiral ligand dictates the absolute configuration of the product. The large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid, a structurally related compound, utilizes a rhodium catalyst with the (R)-BINAP ligand to achieve high enantioselectivity. orgsyn.org Using the (R)-enantiomer of the ligand specifically generates the (S)-enantiomer of the product, highlighting the direct transfer of chirality from the catalyst to the product. orgsyn.org

Enzymatic reactions also showcase the profound influence of stereochemistry. Lipase-catalyzed kinetic resolutions of racemic esters of 3-aryl alkanoic acids are highly selective. almacgroup.com The enzyme, being a chiral entity, preferentially hydrolyzes one enantiomer of the ester, leaving the other unreacted. For instance, with Candida antarctica lipase (B570770) B, the (S)-acid can be isolated in enantiopure form, while the unreacted (R)-ester is also obtained with high enantiopurity. almacgroup.com The reaction's success is highly dependent on the "fit" between the substrate's stereocenter and the enzyme's active site.

| Reaction Type | Stereochemical Control Element | Outcome |

| Asymmetric Hydrogenation | Chiral Ni-catalyst system | Preferential formation of one enantiomer (98% ee). rsc.org |

| Asymmetric Conjugate Addition | Chiral ligand (e.g., (R)-BINAP) on a metal catalyst | The ligand's stereochemistry directly determines the product's absolute configuration. orgsyn.org |

| Enzymatic Kinetic Resolution | Chiral active site of a lipase | Selective hydrolysis of one ester enantiomer, yielding both enantiopure acid and unreacted ester. almacgroup.com |

Chiral Separation Methodologies for Enantiopure Material Acquisition

Obtaining enantiomerically pure this compound is often necessary for its intended applications. This is achieved through chiral separation of a racemic mixture or through stereoselective synthesis.

Chromatographic Methods: Chiral HPLC is the most widely used analytical technique for separation and is also scalable to semi-preparative and preparative levels for the isolation of single enantiomers. mdpi.commdpi.com The method relies on chiral stationary phases (CSPs) that interact differently with the two enantiomers. Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica, are commonly employed. mdpi.com The separation is typically performed in a normal-phase mode, using a mobile phase like n-hexane and an alcohol modifier such as isopropanol. mdpi.comrsc.orgmdpi.com By collecting the fractions corresponding to each separated peak, one can acquire the individual enantiomers in high purity. mdpi.com

Enzymatic Resolution: Kinetic resolution catalyzed by enzymes, particularly lipases, is a powerful and environmentally benign method for acquiring enantiopure materials. almacgroup.com This technique involves the selective transformation of one enantiomer from a racemic mixture. In the case of racemic ethyl 3-(3-fluorophenyl)butanoate, a lipase can be used to selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. almacgroup.com The resulting mixture of the acid and the ester can then be easily separated by standard chemical methods (e.g., extraction), providing access to both enantiopure acid and ester. Double enzymatic deracemization can be used to further increase the enantiomeric purity of the target acid. mdpi.com

| Methodology | Principle | Stationary/Mobile Phase or Enzyme |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Stationary Phase: Chiralcel OJ-H, Chiralpak OD-H, Amylose tris(3,5-dimethylphenylcarbamate). mdpi.comrsc.orgmdpi.comMobile Phase: Hexane (B92381)/Isopropanol mixtures. mdpi.comrsc.org |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture. | Enzyme: Lipases (e.g., from Candida antarctica). almacgroup.com |

Computational and Theoretical Investigations of 3 3 Fluorophenyl Butanoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of a molecule. For 3-(3-fluorophenyl)butanoic acid, these calculations can predict a variety of electronic properties that govern its reactivity and interactions. Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute electronic parameters. tandfonline.com

Key electronic structure descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, atomic charges, and the nature of intramolecular interactions, such as hydrogen bonding. tandfonline.com For instance, studies on related fluorophenyl-containing compounds have used NBO analysis to understand conjugation effects and intramolecular hydrogen bonds, which significantly influence the molecule's stable conformations. acs.org

In the context of reaction energetics, quantum chemical calculations can model reaction pathways and determine the activation energies and reaction enthalpies for processes like lactamization, as has been studied for analogous compounds like phenibut. dntb.gov.ua For this compound, this could involve modeling its deprotonation, esterification, or amide formation, providing theoretical predictions of reaction feasibility and kinetics. The pKa of the carboxylic acid group, a crucial parameter for its behavior in biological systems, can also be accurately predicted using DFT in combination with a polarizable continuum solvent model. osti.gov

Table 1: Representative Calculated Electronic Properties for a Phenylalkanoic Acid Analog (Note: This data is illustrative and based on typical values for similar compounds, not experimentally determined for this compound.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.9 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

| pKa (predicted) | 4.6 | Predicts the ionization state at physiological pH. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations are particularly valuable for the conformational analysis of flexible molecules like this compound. rsc.org By simulating the movements of atoms and bonds based on a force field, MD can explore the potential energy surface of the molecule and identify its most stable conformations in different environments, such as in a vacuum, in solution, or in the presence of a biological macromolecule.

For this compound, the key flexible bonds are those in the butanoic acid chain and the bond connecting the phenyl ring to the chiral center. MD simulations can reveal the preferred rotational states (rotamers) around these bonds and the energy barriers between different conformations. This information is critical because the three-dimensional shape of a molecule is often what determines its biological activity. Studies on similar phenylalkanoic acids have used MD simulations to assess the stability of different conformers and their interactions with other molecules or surfaces. nih.govscispace.com For example, simulations can show how the molecule's conformation changes upon binding to a protein, which can be a key aspect of its mechanism of action. nih.gov The stability of the system during the simulation is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

Table 2: Representative Conformational Energy Data for a Phenylalkanoic Acid Analog (Note: This data is illustrative and based on typical values for similar compounds, not experimentally determined for this compound.)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 65 |

| Gauche (+) | +60° | 1.2 | 17.5 |

| Gauche (-) | -60° | 1.2 | 17.5 |

Molecular Docking Studies to Predict Binding Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a protein target. The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations and then scoring these poses based on their binding affinity.

Derivatives of this compound could be designed to target specific enzymes or receptors. For example, carboxylic acid derivatives have been studied as inhibitors of enzymes like histone deacetylases (HDACs) and β-ketoacyl-acyl carrier protein synthase III. nih.govresearchgate.netnih.gov In a typical docking study, the crystal structure of the target protein is obtained from a database like the Protein Data Bank. The derivatives of this compound would then be docked into the active site of the protein. The results would be a set of binding poses and corresponding docking scores, which estimate the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding site. bohrium.com This information is invaluable for designing more potent and selective inhibitors. rsc.orgnih.gov

Table 3: Representative Molecular Docking Results for a Carboxylic Acid Derivative (Note: This data is illustrative and based on typical values for similar compounds, not experimentally determined for this compound.)

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Enzyme X | -8.5 | Arg122, Tyr345, Phe289 |

| Derivative B | Enzyme X | -7.2 | Arg122, Ser348 |

| Derivative C | Enzyme X | -9.1 | Arg122, Tyr345, Phe289, Met350 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (SAR) or physicochemical properties (SPR). jddtonline.infojmaterenvironsci.com These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity or property. nih.govnih.gov

For derivatives of this compound, a QSAR study could be performed to understand how different substituents on the phenyl ring or modifications to the butanoic acid chain affect their biological activity, for example, as enzyme inhibitors. nih.gov The molecular descriptors used in these studies can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). jddtonline.info A successful QSAR model can not only explain the observed SAR but also predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. acs.org

Similarly, a QSPR study could be used to predict important physicochemical properties like solubility, melting point, or chromatographic retention time based on the molecular structure. For instance, a QSPR model for phenylalkanoic acids might correlate retention factors with molecular interaction energy values. researchgate.net

Table 4: Common Molecular Descriptors Used in SAR/SPR Studies

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO energies, Partial Charges | Reactivity, Polar Interactions |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Size, Shape, Polarizability |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, Membrane Permeability |

| Topological | Wiener Index, Kappa Shape Indices | Molecular Branching and Shape |

Advanced Analytical and Spectroscopic Techniques for Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of 3-(3-Fluorophenyl)butanoic acid with high accuracy and precision. almacgroup.comscispace.com This technique provides a measured mass that can be compared to a calculated theoretical mass, confirming the molecular formula.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for this analysis, often in negative ion mode, which detects the deprotonated molecule [M-H]⁻. almacgroup.comwiley-vch.de The high resolution of the mass analyzer allows for the differentiation of compounds with the same nominal mass but different elemental compositions. Research findings have reported the ESI-HRMS data for the [M-H]⁻ ion of this compound, confirming its molecular formula as C₁₀H₁₁FO₂. wiley-vch.de

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁FO₂ | wiley-vch.de |

| Ion | [M-H]⁻ | wiley-vch.de |

| Calculated Mass | 181.0665 | wiley-vch.de |

| Found Mass | 181.0647 | wiley-vch.de |

| Predicted Collision Cross Section (CCS) for [M-H]⁻ | 137.8 Ų | uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the specific location of the fluorine substituent on the aromatic ring. wiley-vch.dethermofisher.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. docbrown.info

¹³C NMR reveals the number of non-equivalent carbon atoms and their respective chemical environments.

¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity to the electronic environment of the fluorine atom, thus confirming its position. thermofisher.com

Detailed NMR data has been reported for this compound, with assignments corresponding to the expected molecular structure. wiley-vch.de

| Nucleus | Solvent | Frequency | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| ¹H NMR | CDCl₃ | 300 MHz | 1.17 (d, J = 7.0 Hz, 3H, CH₃), 2.39-2.56 (m, 2H, CH₂), 3.14 (dd, J₁ = 7.2 Hz, J₂ = 14.5 Hz, 1H, CH), 6.74-6.81 (m, 2H, Ar-H), 6.86 (d, J = 7.7 Hz, 1H, Ar-H), 7.08-7.16 (m, 1H, Ar-H), 10.75 (s, br, 1H, COOH) | wiley-vch.de |

| ¹³C NMR | CDCl₃ | 75 MHz | 21.7, 35.8, 35.9, 42.4, 113.2, 113.5, 113.8, 122.3, 122.4, 129.9, 130.1, 147.9, 148.1, 161.3, 164.6, 178.5 | wiley-vch.de |

| ¹⁹F NMR | CDCl₃ | 282 MHz | -113.5 | wiley-vch.de |

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity (or enantiomeric excess, ee) of this compound is crucial, and this is primarily achieved using chiral chromatography techniques. almacgroup.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating the enantiomers of chiral acids. almacgroup.commdpi.com The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. Common CSPs for this class of compounds include polysaccharide-based columns like those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® and Chiralpak® series). almacgroup.commdpi.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol. mdpi.com

| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

| Chiral HPLC | Daicel Chiralcel OJ-H (or similar) | Hexane/Isopropanol with optional acid modifier (e.g., TFA) | 0.5 - 1.0 mL/min | UV (e.g., 214 nm) | Enantiomeric separation of fluorinated arylcarboxylic acids | almacgroup.commdpi.comrsc.org |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. researchgate.netymcamerica.com SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol (B129727). diva-portal.org The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and reduced solvent consumption compared to HPLC. diva-portal.orgchromatographyonline.com This technique is highly effective for the analytical and preparative scale separation of chiral compounds, including the enantiomers of this compound, to assess enantiomeric purity. researchgate.netresearchgate.net

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is a fundamental property of chiral molecules that is used to assign their absolute stereochemistry. libretexts.org A pure enantiomer will rotate the plane of plane-polarized light in a specific direction, either clockwise, designated as dextrorotatory (+), or counterclockwise, designated as levorotatory (-). libretexts.org The magnitude and sign of the specific rotation ([α]) are measured using a polarimeter.

The two enantiomers of this compound exhibit equal magnitude but opposite signs of specific rotation. This measurement, when compared to literature values or determined in conjunction with other stereochemical analysis methods, allows for the assignment of the (R) or (S) configuration to a specific enantiomer. almacgroup.comwiley-vch.dersc.org

| Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent | Temperature | Enantiomeric Excess (ee) | Reference |

| (+) | +35.8° | 1.0 g/100 mL | CH₃Cl | 25 °C | >99% | wiley-vch.de |

| (-) | -27.0° | 1.1 g/100 mL | CH₂Cl₂ | 20 °C | 98% | rsc.org |

Emerging Research Directions and Future Perspectives for 3 3 Fluorophenyl Butanoic Acid

Development of Sustainable and Green Synthetic Methodologies

The push towards sustainability in chemical manufacturing is influencing the synthesis of 3-(3-Fluorophenyl)butanoic acid. Green chemistry principles are being integrated to enhance the efficiency of production processes. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key strategies in developing sustainable methodologies include:

Solvent-Free Synthesis : Eliminating organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions, such as the synthesis of quaternary α-hydroxy α-trifluoromethyl diazenes, demonstrates the potential for cleaner synthetic routes that could be adapted for fluorinated butanoic acid derivatives. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Methodologies like the direct synthesis of α-halogenomethyl-α-amino acids from the parent amino acids exemplify this approach. acs.org

These green approaches aim to create more environmentally friendly and economically viable methods for producing this compound and its analogues.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The biological activity of chiral molecules like this compound is often dependent on their specific three-dimensional structure. wikipedia.orgnobelprize.org Therefore, the development of catalytic systems that can selectively produce a single enantiomer (enantioselective synthesis) is a major focus of research. wikipedia.orghilarispublisher.com

Recent advancements in this area include:

Palladium-Catalyzed C-H Activation : A recent 2024 study demonstrated the enantioselective synthesis of γ-amino-β-aryl butyric acid derivatives, including a precursor to (3R)-4-amino-3-(3-fluorophenyl)butanoic acid, via a Palladium-catalyzed C(sp³)-H activation. researchgate.netresearchgate.netnih.gov This method utilizes a chiral ligand, acetyl-protected amino quinoline (B57606) (APAQ), and achieves moderate to good yields with enantiomeric excess values up to 74%. researchgate.netresearchgate.netnih.gov Computational studies suggest that (3R)-4-amino-3-(3-fluorophenyl)butanoic acid is a promising lead compound with potential applications as a GABAB1 inhibitor. researchgate.netnih.govbraou.ac.in

Organocatalysis : Metal-free organocatalysts are emerging as a powerful tool in asymmetric synthesis. google.com For instance, the Jørgensen–Hayashi catalyst has been used in the asymmetric conjugate addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative, a key step in the synthesis of an important PET imaging agent. acs.org Similarly, quinine-derived catalysts have been employed in phase-transfer catalytic aza-Michael additions to create chiral amines with high enantioselectivity (96% ee). nih.gov These strategies offer alternatives to traditional metal-based catalysts. google.com

Chiral Metal Complexes : Transition metal catalysts with chiral ligands remain a cornerstone of asymmetric synthesis. wikipedia.orgnobelprize.org

Rhodium and Ruthenium Catalysts : Chiral phosphine (B1218219) ligands, such as (R)-BINAP, paired with rhodium or ruthenium, are effective for asymmetric hydrogenation reactions. hilarispublisher.comorgsyn.org The Rh(NBD)2BF4/(R)-BINAP system has been used for the large-scale synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate. orgsyn.org

Nickel Catalysts : Chiral Nickel(II) complexes of Schiff bases are used for the diastereoselective synthesis of novel α-amino-β-substituted butyric acid derivatives through Michael addition reactions. mdpi.com

The table below summarizes some of the novel catalytic systems being explored.

| Catalyst System | Reaction Type | Target/Related Compound | Key Findings |

| Pd(II) / Acetyl-protected amino quinoline (APAQ) | Enantioselective C(sp³)-H Arylation | (3R)-4-amino-3-(3-fluorophenyl)butanoic acid | Moderate to good yields, up to 74% ee. researchgate.netnih.gov |

| Quinine-derived C(9)-urea ammonium (B1175870) catalyst | Aza-Michael Addition (Phase-Transfer) | (R)-Sitagliptin intermediate | 96% enantiomeric excess (ee). nih.gov |

| Jørgensen–Hayashi catalyst / Dual acid cocatalyst | Conjugate Addition | SynVesT-1 intermediate | High yields and excellent enantioselectivity. acs.org |

| Rh(NBD)2BF4 / (R)-BINAP | Asymmetric Conjugate Addition | (S)-Ethyl 3-(4-bromophenyl)butanoate | Effective for large-scale synthesis. orgsyn.org |

| Chiral Ni(II) complex of the Schiff base of glycine | Asymmetric Michael Addition | α-amino-β-substituted-γ,γ-disubstituted butyric acids | High diastereoselectivity. mdpi.com |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

To meet the increasing demand for rapid and efficient chemical synthesis, researchers are integrating advanced technologies like continuous flow chemistry and automated platforms into the production of this compound and its derivatives.

Continuous Flow Chemistry : This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. mdpi.combeilstein-journals.org

Advantages : Flow chemistry offers superior control over reaction parameters like temperature and pressure, enhanced safety, and the potential for higher yields and productivity. mdpi.comimperial.ac.uk It can reduce reaction times significantly; for example, a reaction that takes hours in a batch process might be completed in minutes in a flow system. researchgate.net

Applications : The synthesis of 4-(3-Fluorophenyl)butanoic acid has been noted to benefit from the use of continuous flow reactors. Furthermore, a continuous enzymatic process for a related fluorinated compound has been successfully scaled up, demonstrating the industrial viability of this approach. acs.org Flow systems can also facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates like diazonium compounds or organometallic reagents. mdpi.combeilstein-journals.org

Automated Synthesis Platforms : Automation is revolutionizing chemical synthesis by enabling high-throughput experimentation and on-demand production. emolecules.com

Capabilities : Modern automated platforms can perform a wide range of tasks, including gravimetric solid dispensing, liquid handling, parallel reactions under controlled temperature and pressure, and integrated purification steps like liquid-liquid extraction and chromatography. imperial.ac.uk

Integration : Companies like Synple have developed platforms that combine automated, cartridge-based synthesis with product isolation, bridging the gap between virtual compound libraries and the physical synthesis of new molecules. emolecules.com These systems can run many of the common reactions used in medicinal chemistry, facilitating the rapid preparation of hits and leads for drug discovery. beilstein-journals.orgemolecules.com The integration of such automated platforms is a promising future direction for the synthesis of this compound derivatives.

The convergence of these advanced manufacturing technologies promises to accelerate the discovery and development of new synthetic routes, making the production of complex molecules like this compound more efficient, scalable, and responsive to demand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.